molecular formula C17H26BrNO2 B8165338 tert-Butyl (4-bromobutyl)(phenethyl)carbamate

tert-Butyl (4-bromobutyl)(phenethyl)carbamate

Cat. No.: B8165338
M. Wt: 356.3 g/mol
InChI Key: LZRHHZHWAPCNGD-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromobutyl)(phenethyl)carbamate is a chemical compound with the molecular formula C15H24BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromobutyl chain, and a phenethyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-bromobutyl)(phenethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate to form tert-butyl (4-hydroxybutyl)carbamate. This intermediate is then reacted with phenethyl bromide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromobutyl)(phenethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include primary alcohols and amines.

Scientific Research Applications

tert-Butyl (4-bromobutyl)(phenethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromobutyl)(phenethyl)carbamate involves its interaction with specific molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-bromobutyl)carbamate: Similar structure but lacks the phenethyl group.

    tert-Butyl (4-bromophenyl)carbamate: Contains a bromophenyl group instead of a bromobutyl chain.

    Phenethyl carbamate: Lacks the tert-butyl and bromobutyl groups.

Uniqueness

tert-Butyl (4-bromobutyl)(phenethyl)carbamate is unique due to the combination of its tert-butyl, bromobutyl, and phenethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

tert-butyl N-(4-bromobutyl)-N-(2-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO2/c1-17(2,3)21-16(20)19(13-8-7-12-18)14-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRHHZHWAPCNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCBr)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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